N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea
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Overview
Description
"N,N-diethyl-N'-[((2S,4S)-4-fluoro-1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-2-yl)methyl]urea" is a complex urea derivative. Ureas are a class of compounds with widespread applications in chemistry and biology, often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of complex urea derivatives typically involves multi-step chemical reactions. For example, Ośmiałowski et al. (2013) studied the synthesis of similar urea derivatives, highlighting the importance of intramolecular hydrogen bonding in these processes (Ośmiałowski et al., 2013).
Molecular Structure Analysis
Urea derivatives are known for their unique molecular structures, often characterized using techniques like X-ray crystallography. For example, Song et al. (2008) used X-ray crystallography to elucidate the structure of a related urea compound (Song et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives is influenced by their molecular structure. Troff et al. (2012) investigated the chemical reactions of urea ligands, which are relevant to understanding the chemical properties of similar compounds (Troff et al., 2012).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and boiling point, are critical for their applications. Studies by researchers like Belzile et al. (2014) provide insights into these aspects, focusing on the solubility and stability of similar compounds (Belzile et al., 2014).
properties
IUPAC Name |
1,1-diethyl-3-[[(2S,4S)-4-fluoro-1-[5-(methylsulfanylmethyl)furan-2-carbonyl]pyrrolidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-4-20(5-2)17(23)19-9-13-8-12(18)10-21(13)16(22)15-7-6-14(24-15)11-25-3/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,19,23)/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCHJNILJFMFFR-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1CC(CN1C(=O)C2=CC=C(O2)CSC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)NC[C@@H]1C[C@@H](CN1C(=O)C2=CC=C(O2)CSC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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